9,10-Dimethylanthracene

概要

説明

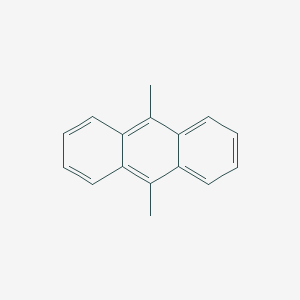

9,10-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, where two methyl groups are substituted at the 9th and 10th positions of the anthracene ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents such as toluene, but insoluble in water . It has been widely studied for its photophysical properties and applications in various fields, including organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion .

準備方法

Synthetic Routes and Reaction Conditions

9,10-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the reaction of 9,10-bis(chloromethyl)anthracene with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is often purified through recrystallization or column chromatography to obtain the desired purity .

化学反応の分析

Nitration Reactions

DMA undergoes selective nitration at the methyl-substituted positions under specific conditions :

| Reaction Conditions | Product | Notes |

|---|---|---|

| Fuming HNO₃ in CH₂Cl₂ at low temperatures | 9-Nitromethyl-10-methylanthracene | Major product; side-chain nitration dominates. |

| Comparative study with 9,10-diethylanthracene | 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene | Demonstrates steric influence of substituents. |

The nitration mechanism likely involves electrophilic attack at the benzylic hydrogen, followed by oxidation .

Reaction with Singlet Oxygen (¹O₂)

DMA is widely used as a chemical actinometer to quantify singlet oxygen due to its predictable reactivity :

| Solvent | Reactivity Trend | Key Findings |

|---|---|---|

| Polar solvents (e.g., acetonitrile) | Higher kr values | Enhanced ¹O₂ lifetime increases reaction efficiency. |

| Nonpolar solvents (e.g., benzene) | Lower kr values | Competing physical quenching reduces reaction rate. |

Reaction Equation :

In solvents with long ¹O₂ lifetimes (e.g., deuterated chloroform), DMA’s reaction rate () approaches the total decay constant (), making it ideal for actinometry .

Diels-Alder Cycloaddition

The anthracene core of DMA participates in [4+2] cycloadditions with dienophiles like maleic anhydride :

Conditions :

-

Reaction at 9,10-positions (140–160°C, toluene).

-

Forms stable adducts due to electron-deficient dienophiles.

Application :

-

Intermediate for synthesizing luminescent materials and dyes.

Oxidation and Reduction

While not explicitly detailed in the sources, analogous anthracene derivatives suggest potential reactions:

-

Oxidation : Likely forms 9,10-anthraquinone derivatives under strong oxidizing agents (e.g., CrO₃).

-

Reduction : Sodium/ethanol reduction could yield 9,10-dihydroanthracene derivatives.

科学的研究の応用

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

9,10-Dimethylanthracene is utilized as a luminescent material in OLEDs due to its high fluorescence quantum yield (approximately 70%) and favorable energy levels for exciton formation. This makes it an excellent candidate for light-emitting layers in OLED devices.

| Property | Value |

|---|---|

| Fluorescence Quantum Yield () | ~70% |

| Absorption Maximum (nm) | 365 |

| Emission Maximum (nm) | 410 |

The incorporation of DMA into OLED architectures enhances the efficiency of light emission, making it a popular choice in the development of next-generation display technologies .

Triplet–Triplet Annihilation Upconversion

DMA has also been employed in triplet–triplet annihilation (TTA) systems. In these systems, DMA acts as an annihilator, converting low-energy photons into higher-energy emissions. This application is particularly relevant for improving the efficiency of solar cells and photonic devices.

Photochemical Applications

Fluorescence Quenching Studies

Research has demonstrated that DMA exhibits distinct fluorescence quenching behavior when exposed to oxygen in various solvents, including supercritical CO2. This property is useful for studying molecular interactions and dynamics in photochemical reactions .

- Case Study : A study investigated the quenching mechanisms of DMA, revealing that diffusion plays a significant role in the quenching process. The findings contribute to understanding the environmental effects on photochemical reactions .

Mechanochemical Reactions

DMA participates in mechanochemical reactions, such as the Diels–Alder reaction with benzoquinone, showcasing its utility in synthetic organic chemistry. Mechanochemistry offers sustainable pathways for chemical synthesis, aligning with contemporary green chemistry initiatives .

Biomedical Applications

Photodynamic Therapy (PDT)

In biomedical research, DMA derivatives have been explored as potential photosensitizers for photodynamic therapy. These compounds can generate reactive oxygen species upon light activation, which can selectively target and destroy cancer cells.

作用機序

The mechanism of action of 9,10-dimethylanthracene primarily involves its role as a photosensitizer. Upon absorption of light, it transitions to an excited state and can transfer energy to molecular oxygen, generating singlet oxygen. This singlet oxygen can then react with various substrates, leading to oxidation reactions . The compound’s ability to generate reactive oxygen species makes it useful in photodynamic therapy and other applications requiring controlled oxidation .

類似化合物との比較

Similar Compounds

- 9,10-Diphenylanthracene

- 9,10-Dithienylanthracene

- 9-Methylanthracene

- 9,10-Anthracenedicarboxylic acid

Uniqueness

Compared to its analogs, 9,10-dimethylanthracene is unique due to its higher fluorescence quantum yield and its effectiveness in triplet-triplet annihilation upconversion systems. Its methyl substituents at the 9th and 10th positions enhance its photophysical properties, making it a preferred choice for applications requiring high emission yields .

生物活性

9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in the context of mutagenicity and carcinogenicity. This article compiles findings from various studies to provide a comprehensive overview of the biological effects associated with DMA, including its mutagenic properties, metabolic pathways, and potential applications in photodynamic therapy.

- Chemical Formula : C₁₆H₁₄

- Molecular Weight : 206.3 g/mol

- Structure : DMA features two methyl groups attached to the anthracene backbone at the 9 and 10 positions.

Mutagenicity and Carcinogenicity

Numerous studies have investigated the mutagenic potential of DMA. Notably:

- Tumor-Initiating Activity : Research indicates that DMA exhibits tumor-initiating activity in mouse skin models. The presence of methyl substituents at the 9 and 10 positions significantly enhances this activity compared to other methylated anthracenes .

- Mutagenicity Tests : In bacterial assays using Salmonella typhimurium strains TA98 and TA100, DMA demonstrated mutagenic effects, suggesting its potential as a genotoxic agent . However, it was noted that DMA showed weak genotoxicity in Drosophila melanogaster, indicating species-specific responses .

Metabolic Pathways

The metabolism of DMA has been extensively studied:

- Microsomal Metabolism : Rat liver microsomal preparations metabolize DMA, leading to the formation of reactive metabolites that may contribute to its biological activity. The metabolic pathways are believed to involve the formation of epoxides, which are highly reactive and can interact with cellular macromolecules .

- Environmental Impact : Studies have also highlighted the environmental persistence of DMA and its derivatives, raising concerns about their ecological effects when released into aquatic systems .

Photodynamic Applications

Recent research has explored the use of DMA in photodynamic therapy (PDT):

- Photosensitization : DMA can generate singlet oxygen () under visible light irradiation when used in conjunction with specific dyes in silica matrices. This property enhances its potential application in PDT for cancer treatment .

- Efficiency : The incorporation of cationic dyes into silica composites has been shown to improve the photocatalytic performance of DMA, making it an attractive candidate for further development in therapeutic applications .

Case Study 1: Tumor Initiation in Mouse Models

In a controlled experiment assessing tumor initiation, mice were treated with various methylated anthracenes, including DMA. Results indicated that tumors developed more frequently at sites treated with DMA compared to controls. This study provided strong evidence supporting the carcinogenic potential of DMA when applied topically.

Case Study 2: Photodynamic Therapy Efficacy

A study evaluating the efficacy of DMA as a photosensitizer demonstrated that when combined with methylene blue under light exposure, it significantly increased singlet oxygen production. This finding suggests that DMA could enhance therapeutic outcomes in PDT by improving tumor selectivity and reducing side effects associated with traditional therapies.

Summary of Biological Activity Findings

| Aspect | Details |

|---|---|

| Tumor Initiation | Strong activity observed in mouse skin models |

| Mutagenicity | Positive results in S. typhimurium assays |

| Genotoxicity | Weak effects noted in Drosophila melanogaster |

| Metabolic Pathways | Epoxide formation linked to biological activity |

| Photodynamic Potential | Effective singlet oxygen generator under light |

特性

IUPAC Name |

9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGMTYWYUZDRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073928 | |

| Record name | 9,10-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 °C, BP: 140-142 °C at 0.5-1 mm Hg | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.60X10-2 mg/L at 25 °C, Insoluble in water | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000247 [mmHg] | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

781-43-1 | |

| Record name | 9,10-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIMETHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI986077VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182.4 °C | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,10-Dimethylanthracene?

A1: this compound has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide information about the compound's electronic structure, bonding, and fragmentation patterns.

Q3: How does alkyl substitution on the anthracene ring system affect intercalation into DNA?

A3: Studies show that methyl groups can either enhance or inhibit intercalation into DNA. While this compound, a π-electron model compound of the bay region diol epoxide of 7,12-Dimethylbenz[a]anthracene, binds 6.7 times better than anthracene, alkyl groups like ethyl, isopropyl, and t-butyl inhibit intercalation. []

Q4: How does this compound react with singlet oxygen?

A4: this compound reacts with singlet oxygen to yield 9,10-endoperoxianthracene as the sole product. [, ] This reaction is often used to evaluate the efficiency of singlet oxygen generation by photosensitizers.

Q5: Can this compound undergo photodimerization?

A5: While previously thought to be photostable in the absence of oxygen, this compound has been successfully photodimerized, forming a [4+4] photoadduct. []

Q6: How do transient C-nitrosoformate esters react with this compound?

A6: Transient C-nitrosoformate esters undergo cycloaddition reactions with this compound, forming stable cycloadducts. [, ] These adducts can release the transient C-nitrosoformate ester upon heating, allowing for further reactions with other substrates.

Q7: How does this compound interact with nonheme Manganese(IV)-oxo complexes?

A7: this compound undergoes six-electron oxidation by nonheme Manganese(IV)-oxo complexes, ultimately yielding anthraquinone. This process involves a rate-determining electron transfer from this compound to the Manganese(IV)-oxo complex, forming a detectable and stable this compound radical cation. []

Q8: How does pressure affect the fluorescence quenching of this compound by oxygen in liquid n-alkanes?

A8: The fluorescence quenching of this compound by oxygen in liquid n-alkanes is influenced by pressure. Studies demonstrate that the apparent activation volume for the quenching rate constant increases with the number of carbon atoms in the n-alkane. This behavior is attributed to the pressure dependence of solvent viscosity and the radial distribution function at contact. []

Q9: How does the structure of this compound contribute to its reactivity with dienophiles?

A9: The presence of the 9,10-dimethyl substituents in this compound enhances its reactivity as a diene in Diels-Alder reactions. These substituents increase the electron density of the anthracene ring system, making it more reactive toward electron-deficient dienophiles. []

Q10: What is the toxicity profile of this compound?

A10: this compound has been identified as a procarcinogen [] and studies in Caenorhabditis elegans indicate it induces oxidative stress, potentially through increased lipid-water partition coefficients and π electron density in its aromatic rings. [] More research is needed to fully understand its long-term effects.

Q11: How does this compound compare to other methylated anthracenes in terms of tumor-initiating activity?

A11: Among methylated anthracenes, the presence of methyl substituents at both the 9- and 10- positions, as in this compound, is associated with increased mutagenic potency and tumor-initiating activity. []

Q12: What analytical methods are used to quantify this compound in environmental samples?

A12: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed for the quantification of this compound in environmental samples. [] This technique offers the sensitivity and selectivity required to determine trace levels of the compound in complex matrices.

Q13: How is constant-energy synchronous fluorescence spectrometry used to determine this compound?

A13: This method exploits the unique fluorescence properties of this compound, offering high spectral resolution and low detection limits (1.7 ng/mL). [] It proves particularly useful for simultaneous determination of this compound with other similar compounds, like anthracene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。